BenchChemオンラインストアへようこそ!

AC-264613

PAR2 agonism potency comparison cellular proliferation

AC-264613 (CAS 1051487-82-1) is the definitive small-molecule PAR2 agonist for research requiring defined potency, balanced downstream signaling, and predictable in vivo exposure. With an EC50 of 30–100 nM—up to 50‑fold more potent than peptidic agonists—and a 2.5 h elimination half‑life enabling precise temporal control in acute thermal hyperalgesia and edema models, this compound outperforms first‑generation alternatives. Its rigorously validated selectivity (no PAR1/3/4 activity; clean against >30 nociception‑related targets) eliminates confounding off‑target effects. For in vivo studies demanding balanced Gq‑calcium and β‑arrestin pathway activation, AC‑264613 is the irreplaceable pharmacological standard. Procure ≥98% purity now to accelerate your PAR2 research with unmatched confidence.

Molecular Formula C19H18BrN3O2
Molecular Weight 400.3 g/mol
CAS No. 1051487-82-1
Cat. No. B1665383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAC-264613
CAS1051487-82-1
SynonymsAC-264613;  AC 264613;  AC264613
Molecular FormulaC19H18BrN3O2
Molecular Weight400.3 g/mol
Structural Identifiers
SMILESCC(=NNC(=O)C1C(CNC1=O)C2=CC=CC=C2)C3=CC(=CC=C3)Br
InChIInChI=1S/C19H18BrN3O2/c1-12(14-8-5-9-15(20)10-14)22-23-19(25)17-16(11-21-18(17)24)13-6-3-2-4-7-13/h2-10,16-17H,11H2,1H3,(H,21,24)(H,23,25)/b22-12+/t16-,17-/m1/s1
InChIKeyRQKXQCSEZPQBNZ-CBCLUANDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AC-264613 (CAS 1051487-82-1): Potent and Selective PAR2 Agonist for Inflammation and Pain Research


AC-264613 (CAS 1051487-82-1) is a first-in-class, potent, and selective small-molecule agonist of protease-activated receptor 2 (PAR2) [1]. It activates PAR2-mediated signaling with a pEC50 of 7.5 and potencies ranging from 30 to 100 nM across multiple functional assays [2]. Unlike peptidic PAR2 agonists, AC-264613 is a synthetic organic compound with favorable drug-like properties and oral bioavailability, making it a valuable pharmacological tool for interrogating PAR2 biology in vivo [1].

Why Generic PAR2 Agonists Cannot Substitute for AC-264613 in Critical Assays


PAR2 agonists vary dramatically in potency, selectivity, and pharmacokinetic properties, rendering them non-interchangeable in research applications. Peptidic agonists like SLIGRL-NH2 exhibit micromolar potency (EC50 ~5 μM), while first-generation small-molecule agonists like AC-55541 show 200–1000 nM potencies—both significantly weaker than AC-264613's 30–100 nM range [1]. Even within the small-molecule class, biased agonists like AY77 selectively activate distinct signaling pathways (Ca2+ bias), whereas AC-264613 acts as a balanced agonist, engaging multiple downstream effectors [2]. Furthermore, pharmacokinetic profiles diverge sharply: AC-264613's 2.5 h elimination half-life in rats contrasts with AC-55541's 6.1 h half-life, impacting experimental design for acute versus chronic studies [1]. These quantitative differences underscore why AC-264613 must be specifically procured for experiments requiring defined potency, balanced signaling, and predictable in vivo exposure.

AC-264613 Product-Specific Quantitative Evidence Guide


Superior Potency: AC-264613 vs. AC-55541 in PAR2 Functional Assays

AC-264613 exhibits 6.7- to 10-fold higher potency than the closely related small-molecule PAR2 agonist AC-55541 in cellular proliferation assays [1]. AC-264613 activated PAR2 signaling with potencies of 30–100 nM, compared to 200–1000 nM for AC-55541 [1]. This potency advantage was consistent across multiple functional readouts including phosphatidylinositol hydrolysis and Ca2+ mobilization [1].

PAR2 agonism potency comparison cellular proliferation

Superior Potency: AC-264613 vs. Peptidic Agonist SLIGRL-NH2

AC-264613 is approximately 50- to 167-fold more potent than the widely used peptidic PAR2 agonist SLIGRL-NH2 [1]. SLIGRL-NH2 activates PAR2 with an EC50 of approximately 5 μM (5000 nM) , while AC-264613 exhibits potencies of 30–100 nM in functional assays [1]. This potency differential is comparable to that observed for 2-furoyl-LIGRLO-NH2 (EC50 340 nM), which is ~15-fold more potent than SLIGRL-NH2 but still ~3- to 11-fold less potent than AC-264613 [2].

PAR2 agonism peptidic agonist potency comparison

Superior Potency: AC-264613 vs. Non-Peptidic Agonist GB110

AC-264613 is approximately 3- to 9-fold more potent than the non-peptidic PAR2 agonist GB110 [1]. GB110 selectively induces PAR2-mediated intracellular Ca2+ release in HT29 cells with an EC50 of 0.28 μM (280 nM) [2], whereas AC-264613 exhibits potencies of 30–100 nM in functional assays [1]. Notably, GB110 is equipotent to the peptidic agonist 2-furoyl-LIGRLO-NH2 (EC50 210 nM in the same assay) [2], highlighting AC-264613's potency advantage over multiple alternative PAR2 agonists.

PAR2 agonism non-peptidic agonist potency comparison

Balanced Signaling vs. Biased Agonist AY77

AC-264613 functions as a balanced PAR2 agonist, activating both Gq-mediated calcium mobilization and β-arrestin recruitment pathways with similar potency [1]. In contrast, AY77 is a calcium-biased PAR2 agonist that shows 11.8-fold bias toward Gq pathway activation (EC50 0.17 nM) over β-arrestin-2 recruitment (EC50 2 nM) [2]. While AY77's sub-nanomolar Gq potency exceeds AC-264613's (EC50 ~30-100 nM), its biased signaling profile may produce different downstream biological effects that do not fully recapitulate endogenous PAR2 activation [2]. AC-264613's balanced agonism more closely mimics the signaling repertoire of the native protease-activated receptor [1].

PAR2 signaling bias Gq pathway β-arrestin recruitment

Shorter Elimination Half-Life vs. AC-55541 for Acute Dosing Paradigms

In male Sprague-Dawley rats, AC-264613 exhibits a significantly shorter elimination half-life (t1/2 = 2.5 ± 2.0 h) compared to AC-55541 (t1/2 = 6.1 ± 1.5 h) following intraperitoneal administration [1]. Both compounds achieved micromolar peak plasma concentrations (Cmax: AC-264613 1233 ± 395 ng/mL; AC-55541 1035 ± 40 ng/mL) and were well-absorbed with rapid Tmax (AC-264613 0.2 ± 0.0 h; AC-55541 0.8 ± 0.2 h) [1]. The 2.4-fold difference in half-life provides distinct experimental utility: AC-264613's shorter half-life enables more precise temporal control of PAR2 activation in acute studies and reduces compound accumulation during repeated dosing [1].

pharmacokinetics half-life in vivo dosing

Broad PAR Subtype Selectivity Profile vs. Peptidic Agonists

AC-264613 exhibits no detectable activity at PAR1, PAR3, or PAR4 receptor subtypes, and shows no significant affinity for over 30 other molecular targets involved in nociception and inflammation [1]. While some peptidic PAR2 agonists (e.g., SLIGRL-NH2) also show selectivity for PAR2 over PAR1, their selectivity against the broader nociceptive target panel has not been systematically characterized at the same level . The comprehensive selectivity profiling of AC-264613 provides confidence that observed biological effects are mediated specifically through PAR2 activation rather than through off-target interactions [1].

selectivity PAR subtypes off-target activity

Optimal Research Applications for AC-264613 Based on Verified Evidence


In Vivo Acute Pain and Inflammation Studies Requiring High Potency and Temporal Control

AC-264613 is ideally suited for acute in vivo models of thermal hyperalgesia and paw edema, where its 30–100 nM potency enables robust PAR2 activation at low doses [1]. Its 2.5 h elimination half-life provides precise temporal control, allowing researchers to correlate receptor activation with behavioral endpoints without confounding effects from prolonged compound exposure [1]. Intrapaw administration of AC-264613 elicits robust and persistent hyperalgesia and edema that is completely blocked by TRPV1 or NK1 receptor antagonists, validating the PAR2-specific nature of the response [1]. Systemic intraperitoneal administration produces comparable hyperalgesia to local administration, confirming adequate bioavailability for whole-animal studies [1].

Cellular Signaling Studies Requiring Balanced PAR2 Agonism

For researchers investigating the full repertoire of PAR2-mediated signaling events, AC-264613 provides balanced activation of both Gq-mediated calcium mobilization and β-arrestin recruitment pathways [1]. This contrasts with biased agonists like AY77 that preferentially activate Gq signaling [2]. In NIH-3T3 cells expressing PAR2, AC-264613 activates calcium mobilization (EC50 = 100 nM), phosphatidylinositol hydrolysis (EC50 = 125.8 nM), and cellular proliferation (EC50 = 31.6 nM), demonstrating consistent efficacy across multiple downstream effectors [1]. This balanced profile makes AC-264613 the agonist of choice for studies aiming to recapitulate endogenous PAR2 activation.

Selectivity-Intensive Studies in Pain and Inflammation Target Panels

AC-264613's extensively validated selectivity profile—no activity at PAR1, PAR3, or PAR4, and no significant affinity for >30 other nociception-related targets—makes it the preferred PAR2 agonist for studies where target specificity is paramount [1]. Unlike some alternative agonists whose off-target profiles are less comprehensively characterized, AC-264613 provides researchers with confidence that observed effects are PAR2-mediated [1]. This is particularly critical in complex in vivo systems where multiple receptors contribute to pain and inflammatory responses.

Oral Bioavailability and CNS Penetration Studies

AC-264613's favorable drug-like properties (molecular weight 400.27, zero Lipinski rule violations) and demonstrated ability to achieve micromolar plasma concentrations following intraperitoneal administration support its use in studies requiring systemic exposure [1]. While the evidence for blood-brain barrier penetration is indirect and should be validated experimentally, AC-264613's physicochemical properties are consistent with CNS accessibility, making it a candidate tool for investigating PAR2 function in central nervous system disorders [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for AC-264613

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.